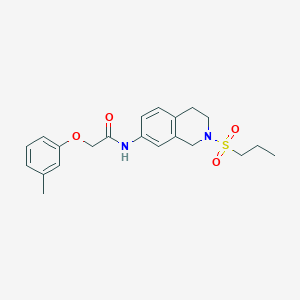
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide is not directly mentioned in the provided papers. However, the papers discuss related tetrahydroisoquinoline derivatives, which can provide insights into the chemical class to which the compound belongs. Tetrahydroisoquinolines are a class of compounds that have been studied for their potential as ligands in various biological receptors and enzymes. For instance, N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized for use as positron emission tomography (PET) ligands to image brain diseases . Similarly, 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines have been evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of adrenaline .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives typically involves multi-step organic reactions. The papers do not provide a direct synthesis route for this compound, but they do describe the synthesis of similar compounds. For example, the synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives involves the introduction of isotopic labels that are useful in PET imaging . The synthesis of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines includes the introduction of a sulfonyl group, which is a key functional group in the compound of interest .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which can be modified with various substituents to alter its properties and biological activity. The single crystal structure of a potent tetrahydroisoquinoline derivative was reported, providing insights into the three-dimensional arrangement of atoms and the potential for interaction with biological targets . Molecular modeling studies have also been used to predict the interactions of these compounds with enzymes such as PNMT .
Chemical Reactions Analysis
The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by the functional groups attached to the core structure. For instance, the presence of a sulfonyl group can enable the formation of hydrogen bonds with biological targets, as seen in the interaction of sulfonamide derivatives with PNMT . The introduction of isotopic labels, such as carbon-11 and fluorine-18, allows the compounds to be used in PET imaging, which relies on the detection of radioactive decay .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives, such as solubility, lipophilicity, and potency as enzyme inhibitors or receptor ligands, are crucial for their potential therapeutic applications. The papers indicate that the lipophilicity of the compounds can be increased by modifying the sulfonyl group, which may enhance their ability to cross the blood-brain barrier . The potency of these compounds as inhibitors of PNMT is also discussed, with sulfonamide derivatives showing enhanced inhibitory potency compared to sulfones .
Applications De Recherche Scientifique
Structural Aspects and Properties
Research on amide-containing isoquinoline derivatives, similar to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide, focuses on their structural aspects and properties. Studies have explored how these compounds interact with various acids, forming gels or crystalline solids depending on the nature of the acid. Such structural investigations provide insights into the potential of these compounds in forming inclusion complexes, which could have implications for drug delivery systems and material science. For instance, the ability to form host–guest complexes with enhanced fluorescence properties suggests applications in sensing and fluorescence-based assays (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Pharmacological Potential
The synthesis and evaluation of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines demonstrate the pharmacological potential of compounds within this class. These compounds have shown significant potency and selectivity in inhibiting phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in stress response mechanisms. Their ability to cross the blood-brain barrier indicates potential applications in neurological disorders or conditions requiring central nervous system action (Grunewald, Romero, & Criscione, 2005).
Antitumor Activity
Research on methoxy-indolo[2,1‐a]isoquinolines and their derivatives, which share a core structure with this compound, has revealed their potential in antitumor activity. The synthesis of these compounds followed by testing for cytostatic activity in vitro against various cancer cell lines demonstrates the broader applicability of isoquinoline derivatives in cancer research. Certain derivatives exhibited significant inhibition of cell proliferation, suggesting their role as leads in the development of new cancer therapies (Ambros, Angerer, & Wiegrebe, 1988).
Selectivity in Enzyme Inhibition
Studies examining compounds like 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline have highlighted their exceptional selectivity in inhibiting specific enzymes over others, such as phenylethanolamine N-methyltransferase (PNMT) versus the alpha 2-adrenoceptor. This selectivity is not solely due to the presence of an acidic hydrogen but may also depend on other properties of the aminosulfonyl group. Such research underscores the importance of structural elements in designing drugs with targeted enzyme inhibition, offering pathways for the development of therapeutics with minimized side effects (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-11-28(25,26)23-10-9-17-7-8-19(13-18(17)14-23)22-21(24)15-27-20-6-4-5-16(2)12-20/h4-8,12-13H,3,9-11,14-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJQOYHNSACRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

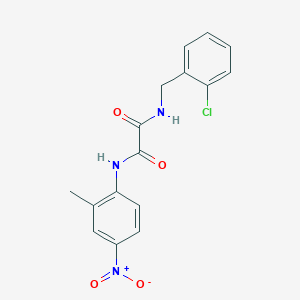
![2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2502953.png)
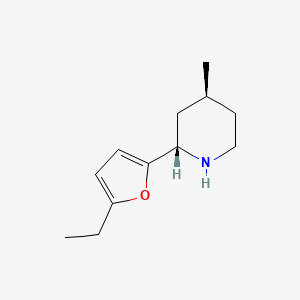
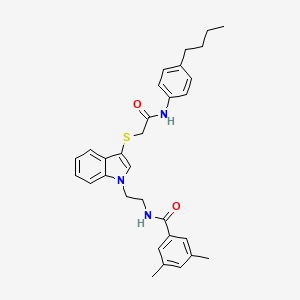
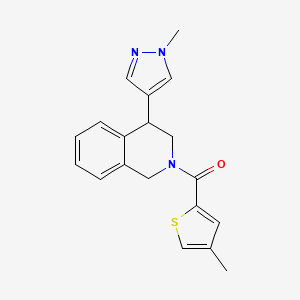
![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)
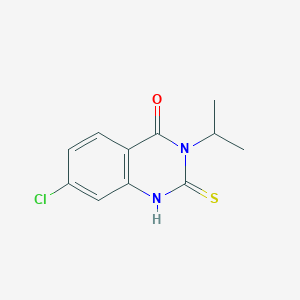

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)

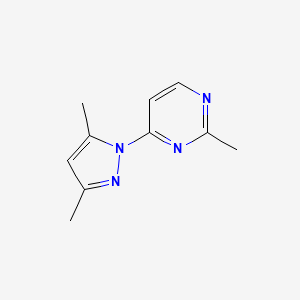
![[4-(3-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2502968.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B2502969.png)
